1-Butyne

Descripción

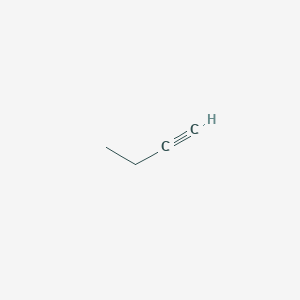

Structure

3D Structure

Propiedades

IUPAC Name |

but-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6/c1-3-4-2/h1H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKYADYSIPSCCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6 | |

| Record name | ETHYL ACETYLENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3370 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4029141 | |

| Record name | 1-Butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

54.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl acetylene, stabilized appears as a colorless gas. Denser than air. Prolonged exposure to intense heat may cause the containers to rupture violently and rocket., Gas or Vapor; Liquid, Colorless gas; [CAMEO] Odor of garlic; [Matheson Tri-Gas MSDS] | |

| Record name | ETHYL ACETYLENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3370 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Butyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9491 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

107-00-6 | |

| Record name | ETHYL ACETYLENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3370 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Butyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | But-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BUTYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6B47CPN6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Bonding of 1-Butyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure and bonding of 1-butyne (CH₃CH₂C≡CH), a terminal alkyne of significant interest in organic synthesis and materials science. The document elucidates the molecule's geometry, including experimentally determined bond lengths and angles, and delves into the hybridization and orbital interactions that define its chemical reactivity. Detailed experimental protocols for the determination of these structural parameters via microwave spectroscopy and gas-phase electron diffraction are also presented.

Molecular Structure and Geometry

This compound is a four-carbon alkyne with a terminal triple bond, bestowing upon it a distinct molecular architecture. The presence of both sp and sp³ hybridized carbon atoms within the same molecule results in a structure with both linear and tetrahedral geometries.[1]

The two carbon atoms forming the triple bond (C1 and C2) are sp hybridized. This hybridization results in a linear arrangement of the H-C≡C-C fragment, with a bond angle of approximately 180°.[2] The triple bond itself is composed of one strong sigma (σ) bond and two weaker pi (π) bonds. The remaining two carbon atoms (C3 and C4) in the ethyl group are sp³ hybridized, leading to a tetrahedral geometry around these atoms with bond angles approximating 109.5°.

Quantitative Structural Parameters

The precise bond lengths and angles of this compound have been determined through spectroscopic techniques. The following table summarizes these experimentally determined values.

| Parameter | Atom(s) Involved | Value |

| Bond Lengths (Å) | ||

| C≡C Triple Bond | C1-C2 | Data not available |

| C-C Single Bond | C2-C3 | Data not available |

| C-C Single Bond | C3-C4 | Data not available |

| C-H (alkynyl) | C1-H | Data not available |

| C-H (ethyl) | C3-H, C4-H | Data not available |

| Bond Angles (°) | ||

| C≡C-C | C1-C2-C3 | Data not available |

| C-C-C | C2-C3-C4 | Data not available |

| H-C-C (ethyl) | H-C3-C2, H-C4-C3 | Data not available |

Note: Specific, experimentally determined values for the bond lengths and angles of this compound were not found in the available search results. The table structure is provided as a template for when such data becomes available.

Hybridization and Bonding

The electronic configuration and bonding in this compound are central to its reactivity.

-

sp Hybridization (C1 and C2): The 2s and one of the 2p orbitals of the acetylenic carbons hybridize to form two sp orbitals, which are oriented 180° apart. One sp orbital from each carbon overlaps to form the C-C sigma bond of the triple bond. The other sp orbital on C1 overlaps with the 1s orbital of a hydrogen atom to form a C-H sigma bond. The remaining sp orbital on C2 overlaps with an sp³ orbital of C3 to form a C-C single bond. The two remaining unhybridized p orbitals on each of the sp-hybridized carbons are oriented perpendicular to each other and to the axis of the sigma bonds. These p orbitals overlap laterally to form the two pi bonds of the triple bond.

-

sp³ Hybridization (C3 and C4): The 2s and all three 2p orbitals of the ethyl group carbons hybridize to form four sp³ orbitals. These orbitals are arranged in a tetrahedral geometry with bond angles of approximately 109.5°. These sp³ orbitals form sigma bonds with adjacent carbon and hydrogen atoms.

The following diagram illustrates the hybridization and orbital overlap in this compound.

References

An In-depth Technical Guide to the Physical Properties of 1-Butyne Gas

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyne (CH₃CH₂C≡CH), also known as ethylacetylene, is a terminal alkyne that serves as a valuable substrate in a variety of catalytic studies and organic syntheses.[1] As a colorless, flammable gas, a thorough understanding of its physical properties is paramount for its safe handling, application in experimental design, and for theoretical modeling.[1][2] This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a logical visualization of its phase behavior.

Core Physical Properties of this compound

The fundamental physical characteristics of this compound are summarized in the table below, providing a clear reference for its key quantitative attributes.

| Property | Value | Units |

| Molecular Formula | C₄H₆ | - |

| Molecular Weight | 54.091 | g/mol |

| Boiling Point | 8.08 | °C |

| Melting Point | -125.7 | °C |

| Density (liquid at boiling point) | 0.6783 | g/cm³ |

| Solubility in Water | Insoluble | - |

Experimental Protocols

The determination of the physical properties of a volatile compound like this compound requires precise and carefully executed experimental procedures. Below are detailed methodologies for ascertaining its key physical constants.

Determination of Boiling Point (Distillation Method)

The boiling point of this compound, a low-boiling-point liquid at atmospheric pressure, can be accurately determined using a simple distillation apparatus.[3]

Apparatus:

-

Round-bottom flask (50 mL)

-

Distillation head with a port for a thermometer

-

Condenser

-

Receiving flask

-

Heating mantle

-

Thermometer (-20 to 100 °C)

-

Boiling chips

-

Barometer

Procedure:

-

Approximately 20-30 mL of liquid this compound is carefully transferred to the round-bottom flask. A few boiling chips are added to ensure smooth boiling.

-

The distillation apparatus is assembled as per a standard simple distillation setup. The thermometer bulb should be positioned so that its top is level with the bottom of the side arm of the distillation head, ensuring it accurately measures the temperature of the vapor that is distilling.[3]

-

The condenser is supplied with a coolant at a temperature below the boiling point of this compound (e.g., a refrigerated circulator set to 0 °C).

-

The heating mantle is turned on and the heat is gradually increased until the this compound begins to boil.

-

The temperature is recorded when the first drop of distillate is collected in the receiving flask and should remain constant throughout the distillation of the pure substance.

-

The barometric pressure is recorded at the time of the experiment, as the boiling point is pressure-dependent.

Determination of Melting Point (Capillary Method)

Due to its very low melting point, the determination of this compound's melting point requires a cryostat or a low-temperature melting point apparatus. The capillary method remains a fundamental technique.[4][5]

Apparatus:

-

Melting point capillary tubes

-

Low-temperature melting point apparatus or a cryostat with a viewing port

-

Thermometer calibrated for low temperatures

-

Apparatus for condensing this compound gas into a solid within the capillary

Procedure:

-

A small amount of this compound gas is condensed into a solid at the bottom of a melting point capillary tube. This is typically achieved by cooling the capillary tube with liquid nitrogen and introducing the gas via a fine needle.

-

The capillary tube is sealed to prevent the sample from subliming or evaporating.

-

The prepared capillary tube is placed in the sample holder of the low-temperature melting point apparatus.

-

The apparatus is cooled to a temperature well below the expected melting point of this compound.

-

The temperature is then slowly increased at a controlled rate (e.g., 1-2 °C per minute) while the sample is observed through the viewing port.[4]

-

The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal of the solid melts is recorded as the end of the melting range. For a pure substance, this range should be narrow.

Determination of Gas Density

The density of this compound gas can be determined by accurately measuring the mass of a known volume of the gas at a specific temperature and pressure.[6]

Apparatus:

-

Gas-tight syringe (e.g., 100 mL)

-

Analytical balance (readable to at least 0.001 g)

-

Thermometer

-

Barometer

-

Source of pure this compound gas

Procedure:

-

The volume of the gas-tight syringe is precisely determined.

-

The syringe is completely evacuated to remove any residual air and then weighed on the analytical balance.

-

The syringe is then filled with this compound gas to a known volume from a regulated source.

-

The filled syringe is weighed again. The difference between the mass of the filled syringe and the empty syringe gives the mass of the this compound gas.

-

The ambient temperature and pressure are recorded using the thermometer and barometer.

-

The density of the gas is calculated by dividing the mass of the gas by its volume.

-

For higher accuracy, the ideal gas law can be used to calculate the molar mass, and from that, the density at any given temperature and pressure can be determined. The formula derived from the ideal gas law is: ρ = (P * MM) / (R * T), where ρ is the density, P is the pressure, MM is the molar mass, R is the ideal gas constant, and T is the absolute temperature in Kelvin.[7][8]

Determination of Solubility

The solubility of a gas in a liquid is determined by bringing a known volume of the gas into contact with a known volume of the liquid at a constant temperature and pressure, and then measuring the volume of gas that dissolves.[9]

Apparatus:

-

Gas burette

-

Absorption pipette or a similar gas-liquid contact vessel

-

Thermostatic bath to maintain constant temperature

-

Manometer to measure pressure changes

-

Stirring mechanism to facilitate dissolution

Procedure:

-

A known volume of the solvent (e.g., water or an organic solvent) is degassed to remove any dissolved air.[10]

-

The degassed solvent is introduced into the absorption vessel.

-

A known volume of this compound gas is introduced into the vessel from a gas burette at a known initial pressure.

-

The gas and liquid are brought into intimate contact by vigorous stirring or shaking, and the system is allowed to reach equilibrium within the thermostatic bath.

-

The volume of the undissolved gas is measured using the gas burette. The difference between the initial and final volumes of the gas, after correcting for the vapor pressure of the solvent, gives the volume of gas that has dissolved in the liquid.

-

The solubility can then be expressed in various units, such as mole fraction or Henry's Law constant.[9]

Phase Behavior of this compound

The physical state of this compound is dependent on temperature and pressure. The following diagram illustrates the logical relationship between these variables and the phase of the substance.

Caption: Phase transitions of this compound based on temperature and pressure.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. westlab.com [westlab.com]

- 6. flinnsci.com [flinnsci.com]

- 7. How to Calculate Density of a Gas [thoughtco.com]

- 8. Density of Gas | Overview, Formula & Examples - Lesson | Study.com [study.com]

- 9. eq.uc.pt [eq.uc.pt]

- 10. srdata.nist.gov [srdata.nist.gov]

An In-depth Technical Guide to the Chemical Properties of Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terminal alkynes, hydrocarbons containing a carbon-carbon triple bond at the end of a carbon chain, are fundamental building blocks in organic synthesis. Their unique electronic structure, characterized by sp-hybridized carbon atoms, imparts a distinct set of chemical properties that are leveraged extensively in the construction of complex molecular architectures. This guide provides a comprehensive overview of the core chemical properties of terminal alkynes, including their notable acidity and diverse reactivity in addition and coupling reactions. Detailed experimental protocols for key transformations, quantitative data summaries, and visualizations of reaction pathways are presented to serve as a practical resource for researchers in organic chemistry and drug development.

Acidity of the Terminal C-H Bond

A defining characteristic of terminal alkynes is the pronounced acidity of the hydrogen atom attached to the sp-hybridized carbon, with a pKa value of approximately 25.[1][2][3][4] This is significantly more acidic than the hydrogens in alkanes (pKa ≈ 50) and alkenes (pKa ≈ 44).[3][4]

The increased acidity is a direct consequence of the high s-character (50%) of the sp-hybridized orbital.[3][4] The greater s-character means the electrons in the orbital are held closer to the nucleus, leading to greater electronegativity of the sp-carbon and increased stability of the resulting conjugate base, the acetylide anion.[3][4] This stability allows for the ready deprotonation of terminal alkynes by a strong base, most commonly sodium amide (NaNH₂), to form a nucleophilic acetylide anion.[3][5]

Quantitative Acidity Data

The acidity of terminal alkynes can be influenced by the nature of the substituent attached to the triple bond. Below is a comparison of the pKa values of terminal alkynes with other hydrocarbons.

| Compound Type | Example | Hybridization of C-H bond | Approximate pKa |

| Alkane | Ethane | sp³ | ~50[3] |

| Alkene | Ethene | sp² | ~44[3] |

| Terminal Alkyne | Acetylene | sp | ~25 [1][2][3][4] |

| Ester (alpha-proton) | ~25[6] | ||

| Ketone/Aldehyde (alpha-proton) | ~20[6] | ||

| Amide | ~18[6] | ||

| Alcohol | Ethanol | ~16-18[6] | |

| Water | ~15.7[6] | ||

| Phenol | ~10[6] | ||

| Ammonium (B1175870) Ion | ~9-10[6] | ||

| Carboxylic Acid | ~4-5[6] |

Experimental Protocol: Deprotonation of 1-Octyne (B150090)

This protocol describes the generation of a lithium acetylide from 1-octyne using n-butyllithium.

Materials:

-

1-Octyne

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Argon or Nitrogen gas supply

-

Schlenk flask and syringe

Procedure:

-

Set up a dry Schlenk flask equipped with a magnetic stir bar under an inert atmosphere of argon or nitrogen.

-

Add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add 1-octyne (1.0 equivalent) to the cooled THF.

-

To this solution, add n-butyllithium (1.05 equivalents) dropwise via syringe over 15 minutes, ensuring the internal temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour. The formation of the lithium acetylide can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for the disappearance of the acetylenic proton signal.

-

The resulting solution of lithium 1-octynide is ready for use in subsequent reactions.

Note: The use of a base whose conjugate acid has a pKa significantly higher than 25, such as n-butyllithium (conjugate acid butane, pKa ~50), ensures the essentially irreversible deprotonation of the terminal alkyne.[7]

Addition Reactions

The electron-rich triple bond of terminal alkynes is susceptible to electrophilic addition reactions. Key examples include hydration and hydrohalogenation.

Hydration

The addition of water across the triple bond, known as hydration, typically requires a catalyst.

-

Markovnikov Hydration: In the presence of a mercury(II) salt (e.g., HgSO₄) in aqueous sulfuric acid, water adds across the triple bond following Markovnikov's rule.[8] This means the hydroxyl group adds to the more substituted carbon. The initial product is an enol, which rapidly tautomerizes to the more stable keto form, yielding a methyl ketone from a terminal alkyne.[8]

-

Anti-Markovnikov Hydration: Hydroboration-oxidation provides a complementary method for the hydration of terminal alkynes. Reaction with a sterically hindered borane (B79455) (e.g., disiamylborane (B86530) or 9-BBN) followed by oxidation with hydrogen peroxide in a basic solution results in the anti-Markovnikov addition of water.[8] The initial enol product tautomerizes to an aldehyde.[8]

| Catalyst System | Conditions | Product | Yield (%) |

| Sulfonated Carbon | 120 °C, 6h | Acetophenone | >99 selectivity[9] |

| [AuCl(TPPTS)] | Reflux, 0.5h | Acetophenone | Varies with acid co-catalyst[10] |

| RuCl₂(η⁶-arene){P(CH₂OH)₃} | 90 °C | Acetophenone | ≥88[11] |

| Fe₃Se₂(CO)₉ (photolytic) | -5 °C, 25 min | Acetophenone | High[12] |

| Fe₃Se₂(CO)₉ (thermal) | Reflux | Acetophenone | Good[12] |

This protocol describes the mercury(II)-catalyzed hydration of phenylacetylene (B144264) to acetophenone.

Materials:

-

Phenylacetylene

-

Sulfuric acid (H₂SO₄)

-

Mercury(II) sulfate (B86663) (HgSO₄)

-

Water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, prepare a solution of water and methanol (e.g., 1:5 v/v).

-

Carefully add concentrated sulfuric acid to the solution.

-

Add a catalytic amount of mercury(II) sulfate to the acidic solution.

-

Add phenylacetylene (1.0 equivalent) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench by carefully adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude acetophenone, which can be further purified by distillation or column chromatography.

Hydrohalogenation

Terminal alkynes react with hydrogen halides (HX, where X = Cl, Br, I) in a regioselective manner.

-

Markovnikov Addition: The addition of one equivalent of HX to a terminal alkyne follows Markovnikov's rule, with the hydrogen adding to the terminal carbon and the halide adding to the internal carbon to form a vinyl halide.[1][13] If a second equivalent of HX is added, the reaction proceeds to form a geminal dihalide, with both halogens on the same carbon.[1][13]

-

Anti-Markovnikov Addition: In the presence of peroxides, the addition of HBr proceeds via a radical mechanism, resulting in the anti-Markovnikov addition of bromine to the terminal carbon.[14]

Coupling Reactions

The acetylide anion, readily formed from a terminal alkyne, is a potent nucleophile that participates in several important carbon-carbon bond-forming reactions.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[4][14] The reaction typically requires a copper(I) co-catalyst and a base, often an amine that can also serve as the solvent.[4][14][15] This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group tolerance, finding extensive use in the synthesis of pharmaceuticals and natural products.[15]

| Aryl Halide | Terminal Alkyne | Catalyst System | Yield (%) |

| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂/CuI | Quantitative[16] |

| Aryl Iodides | Phenylacetylene | Nanosized MCM-41-Pd | Good to excellent[17] |

| Aryl Bromides | Phenylacetylene | Nanosized MCM-41-Pd | Moderate[17] |

| Aryl Iodides | 2-Methyl-3-butyn-2-ol | Nanosized MCM-41-Pd | Good to excellent[17] |

| Aryl Iodides | Various Terminal Alkynes | PdCl₂(PPh₃)₂/CuI | Good to excellent[18] |

This protocol describes a general procedure for the Sonogashira coupling of an aryl iodide with a terminal alkyne.

Materials:

-

Aryl iodide

-

Terminal alkyne

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N) or another suitable amine base

-

Anhydrous solvent (e.g., THF or DMF)

-

Argon or Nitrogen gas supply

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 equivalent), PdCl₂(PPh₃)₂ (0.01-0.05 equivalents), and CuI (0.02-0.1 equivalents).

-

Add the anhydrous solvent and the amine base (2-3 equivalents).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the terminal alkyne (1.1-1.2 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat as required, monitoring its progress by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Glaser Coupling

The Glaser coupling is a copper-catalyzed oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes.[13][19] The reaction is typically carried out in the presence of a copper(I) salt, a base (such as an amine), and an oxidant (often oxygen from the air).[13][19] A variation of this reaction is the Hay coupling, which utilizes a soluble copper-TMEDA complex.[20][21]

| Alkyne | Catalyst System | Yield (%) |

| Phenylacetylene | Cu(tdc)(bpe)n MOF | ~82[22] |

| Various Terminal Alkynes | Copper(II) Acetate | Good to excellent[20] |

Conclusion

The distinct chemical properties of terminal alkynes, stemming from the unique nature of the sp-hybridized C-H bond, render them exceptionally versatile synthons in organic chemistry. Their acidity allows for the facile generation of nucleophilic acetylide anions, which are pivotal in forming new carbon-carbon bonds through substitution and coupling reactions like the Sonogashira coupling. Furthermore, the electron-rich triple bond readily undergoes addition reactions such as hydration and hydrohalogenation with predictable regioselectivity, providing access to a wide array of functional groups. The methodologies and data presented in this guide underscore the importance of terminal alkynes in the strategic design and synthesis of complex molecules, a critical aspect of modern drug discovery and materials science. A thorough understanding of these fundamental properties and their applications is indispensable for researchers and scientists in these fields.

References

- 1. Hydrohalogenation of Alkynes with Practice Problems [chemistrysteps.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Acidity of Terminal Alkynes - Chemistry Steps [chemistrysteps.com]

- 5. youtube.com [youtube.com]

- 6. chem.indiana.edu [chem.indiana.edu]

- 7. homework.study.com [homework.study.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Hydration of phenylacetylene on sulfonated carbon materials: active site and intrinsic catalytic activity - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07966H [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. Glaser Coupling, Hay Coupling [organic-chemistry.org]

- 21. Glaser coupling - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Butyne: Formula and Molecular Weight

This guide provides a detailed overview of the fundamental chemical properties of 1-Butyne, tailored for researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound, also known as ethylacetylene, is a terminal alkyne, a type of hydrocarbon with a carbon-carbon triple bond at the end of the molecule. Its chemical and physical properties are crucial for its application in various chemical syntheses. The molecular formula for this compound is C4H6.[1][2][3] This indicates that a molecule of this compound contains four carbon atoms and six hydrogen atoms.[3]

The molecular weight of a compound is a critical parameter in stoichiometry and reaction kinetics. For this compound, the molecular weight is approximately 54.09 g/mol .[1][2][4]

Quantitative Data Summary

For ease of reference and comparison, the key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C4H6 |

| Molecular Weight | 54.09 g/mol [1][2] |

| CAS Registry Number | 107-00-6[2] |

| Density | 0.67 g/cm³[1] |

| Boiling Point | 8 °C[1] |

| Flash Point | -61 °C[1] |

Molecular Structure Visualization

To provide a clear visual representation of this compound's structure, the following diagram illustrates the connectivity of its atoms. The structure is characterized by a four-carbon chain with a triple bond between the first and second carbon atoms.

Molecular structure of this compound

References

spectroscopic data for 1-Butyne (IR, NMR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Data of 1-Butyne

This guide provides a comprehensive overview of the spectroscopic data for this compound (C₄H₆), a terminal alkyne. The information is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering detailed data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for obtaining such data.

Infrared (IR) Spectroscopy

Infrared spectroscopy of this compound reveals characteristic vibrational frequencies of its functional groups. The most prominent features are the absorptions corresponding to the acetylenic C-H bond and the carbon-carbon triple bond.

Data Presentation: IR Absorption Data for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ≡C-H stretch | ~3300 | A strong, sharp peak characteristic of a terminal alkyne. |

| C-H stretch (sp³) | 2850-3000 | Absorptions from the methyl and methylene (B1212753) groups. |

| C≡C stretch | ~2100 | A weak to medium, sharp peak. |

| C-H bend (sp³) | ~1465 and ~1380 | Bending vibrations of the ethyl group. |

| ≡C-H bend | ~630 | A broad and strong overtone band. |

Data sourced from the NIST Chemistry WebBook.[1][2]

Experimental Protocol: Gas-Phase IR Spectroscopy

For a volatile compound like this compound, gas-phase IR spectroscopy is a suitable method.

-

Sample Preparation: No specific sample preparation is needed for a gaseous sample like this compound. The sample is introduced directly into a gas cell.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition:

-

A background spectrum of the empty gas cell is recorded to account for any atmospheric or instrumental interferences.

-

The this compound gas is introduced into the cell.

-

The infrared spectrum of the sample is then recorded. The instrument passes a beam of infrared radiation through the sample and measures the amount of radiation absorbed at each frequency.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows three distinct signals corresponding to the three different types of protons in the molecule.

Data Presentation: ¹H NMR Data for this compound

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₃ | ~1.1 | Triplet | ~7.5 | 3H |

| -CH₂- | ~2.2 | Quartet of Triplets | J(H,H) ≈ 7.5, J(H,H) ≈ 2.5 | 2H |

| ≡C-H | ~1.8 | Triplet | ~2.5 | 1H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound displays four signals, one for each of the four unique carbon atoms.

Data Presentation: ¹³C NMR Data for this compound

| Carbon Environment | Chemical Shift (δ, ppm) |

| -C H₃ | ~13 |

| -C H₂- | ~20 |

| ≡C -H | ~68 |

| -C ≡C- | ~85 |

Note: Specific chemical shifts can vary slightly depending on the solvent used.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

For a liquid sample like this compound, a few drops are dissolved in a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.[3][4][5]

-

The concentration is typically 5-25 mg of the sample in 0.5-0.7 mL of solvent.[3][4]

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to calibrate the chemical shift scale to 0 ppm.[6]

-

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to ensure field stability.[3]

-

The magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp spectral lines.[3][7]

-

A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is detected.

-

-

Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and integrated to obtain the final NMR data.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern upon ionization.

Data Presentation: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 54 | 100 | [C₄H₆]⁺ (Molecular Ion) |

| 53 | 80 | [C₄H₅]⁺ |

| 39 | 75 | [C₃H₃]⁺ |

| 27 | 50 | [C₂H₃]⁺ |

Data sourced from the NIST Chemistry WebBook.[1][8]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: For a volatile compound like this compound, the sample is introduced directly into the ion source, often via a gas chromatography (GC) system or a direct insertion probe.[9][10] The sample is vaporized in a vacuum.[9]

-

Ionization: In the ion source, the gaseous this compound molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization, ejects an electron from the molecule to form a radical cation (the molecular ion).[9]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[9]

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.[9]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic identification of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. sites.bu.edu [sites.bu.edu]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. 13C nmr spectrum of but-1-ene C4H8 CH3CH2CH=CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. weizmann.ac.il [weizmann.ac.il]

- 8. This compound [webbook.nist.gov]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. rsc.org [rsc.org]

Thermochemical Profile of 1-Butyne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical data for 1-Butyne (C₄H₆). The information presented herein is compiled from critically evaluated experimental data, with a focus on providing detailed methodologies and clearly structured data for ease of comparison and application in research and development.

Core Thermochemical Data

The key thermochemical properties of this compound in the gas phase are summarized below. These values are essential for understanding its stability, reactivity, and energy content, which are critical parameters in chemical synthesis and process design.

Table 1: Standard Molar Enthalpy of Formation and Combustion of this compound (Gas Phase)

| Thermochemical Property | Value (kJ/mol) | Method | Reference |

| Standard Molar Enthalpy of Formation (ΔfH°) | 165.2 ± 0.84 | Combustion Calorimetry | Prosen, Maron, et al., 1951[1][2] |

| Standard Molar Enthalpy of Combustion (ΔcH°) | -2597.5 ± 0.8 | Combustion Calorimetry | Prosen, Maron, et al., 1951[1][2] |

Table 2: Standard Molar Entropy and Heat Capacity of this compound (Gas Phase) at 298.15 K

| Thermochemical Property | Value (J/mol·K) | Method | Reference |

| Standard Molar Entropy (S°) | 290.99 | Adiabatic Calorimetry & Spectroscopic Data | Aston, Mastrangelo, et al., 1950[3] |

| Standard Molar Heat Capacity (Cp) | 81.82 | Adiabatic Calorimetry | Aston, Mastrangelo, et al., 1950 |

Table 3: Temperature Dependence of the Molar Heat Capacity (Cp) of this compound (Gas Phase) at Constant Pressure

The molar heat capacity of this compound varies with temperature, a crucial consideration for thermodynamic calculations over a range of conditions.

| Temperature (K) | Molar Heat Capacity (Cp) (J/mol·K) | Reference |

| 50 | 34.92 | Thermodynamics Research Center, 1997 |

| 100 | 43.77 | Thermodynamics Research Center, 1997 |

| 150 | 52.95 | Thermodynamics Research Center, 1997 |

| 200 | 62.46 | Thermodynamics Research Center, 1997 |

| 273.15 | 76.90 | Thermodynamics Research Center, 1997 |

| 298.15 | 81.82 | Thermodynamics Research Center, 1997 |

| 300 | 82.18 | Thermodynamics Research Center, 1997 |

| 400 | 100.68 | Thermodynamics Research Center, 1997 |

| 500 | 116.59 | Thermodynamics Research Center, 1997 |

| 600 | 130.02 | Thermodynamics Research Center, 1997 |

| 700 | 141.49 | Thermodynamics Research Center, 1997 |

| 800 | 151.41 | Thermodynamics Research Center, 1997 |

| 900 | 160.04 | Thermodynamics Research Center, 1997 |

| 1000 | 167.57 | Thermodynamics Research Center, 1997 |

| 1100 | 174.14 | Thermodynamics Research Center, 1997 |

| 1200 | 179.87 | Thermodynamics Research Center, 1997 |

| 1300 | 184.9 | Thermodynamics Research Center, 1997 |

| 1400 | 189.2 | Thermodynamics Research Center, 1997 |

| 1500 | 193.0 | Thermodynamics Research Center, 1997 |

Experimental Protocols

The thermochemical data presented in this guide are derived from precise calorimetric measurements. The following sections detail the methodologies employed in the key cited experiments.

Determination of the Heat of Combustion by Flame Calorimetry

The standard enthalpy of formation of this compound was determined from its heat of combustion, as measured by Prosen, Maron, and Rossini in 1951.[1][2] They utilized a flame calorimeter with the gaseous hydrocarbon burned at constant pressure in a glass reaction vessel.

The experimental procedure involved the following key steps:

-

Sample Purification: The this compound sample was purified to a high degree to ensure the accuracy of the combustion data.

-

Calorimeter Calibration: The calorimeter system was calibrated using electrical energy to precisely determine its heat capacity.

-

Combustion Process: A controlled flow of gaseous this compound and oxygen was introduced into the reaction vessel, where it was ignited to produce a steady flame. The combustion was carried out under conditions that ensured complete conversion to carbon dioxide and water.

-

Temperature Measurement: The temperature rise of the calorimeter system was measured with high precision during the combustion process.

-

Correction for Ignition Energy: The energy introduced to ignite the flame was measured in separate experiments and subtracted from the total energy released during combustion.

-

Analysis of Products: The products of combustion were analyzed to confirm complete combustion and the absence of side products like carbon monoxide.[1]

The enthalpy of formation was then calculated from the experimentally determined enthalpy of combustion using Hess's law and the known standard enthalpies of formation of carbon dioxide and water.

Determination of Heat Capacity by Adiabatic Calorimetry

The heat capacity of this compound was measured by Aston, Mastrangelo, and Moessen in 1950 using a low-temperature adiabatic calorimeter. This technique allows for the precise measurement of the heat required to raise the temperature of a substance by a specific amount while minimizing heat exchange with the surroundings.

The general experimental protocol for adiabatic calorimetry is as follows:

-

Sample Preparation: A known mass of purified this compound is condensed into a calorimeter vessel.

-

Calorimeter Setup: The calorimeter vessel is placed within an adiabatic shield in a high-vacuum cryostat. The temperature of the shield is controlled to match the temperature of the calorimeter vessel, thereby preventing heat loss.

-

Cooling: The sample and calorimeter are cooled to a low starting temperature, often near liquid hydrogen or liquid helium temperatures.

-

Heating Intervals: A precisely measured amount of electrical energy is supplied to a heater within the calorimeter vessel, causing a small, incremental increase in temperature.

-

Temperature Measurement: The temperature of the calorimeter is measured with high accuracy before and after each heating interval, once thermal equilibrium is reached.

-

Data Calculation: The heat capacity is calculated from the measured energy input and the corresponding temperature rise. This process is repeated over the desired temperature range.

The standard entropy is then calculated from the heat capacity data using the third law of thermodynamics, integrating C_p/T from 0 K to the desired temperature.

References

An In-depth Technical Guide to the Structural Isomers of 1-Butyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of 1-butyne, focusing on their chemical properties, spectroscopic differentiation, and synthetic methodologies. The information is tailored for professionals in research, science, and drug development who require a detailed understanding of these C4H6 isomers for their work.

Introduction to the Structural Isomers of C4H6

The molecular formula C4H6 represents a variety of unsaturated hydrocarbons. These isomers can be broadly categorized into alkynes, dienes, and cyclic compounds. The primary focus of this guide is on the alkyne isomers, this compound and 2-butyne, with relevant comparative data provided for other significant C4H6 structural isomers. Understanding the distinct properties of these isomers is crucial for applications in organic synthesis, materials science, and as building blocks in pharmaceutical development.[1][2][3][4]

The key structural isomers of C4H6 include:

-

Alkynes:

-

This compound (Ethylacetylene)

-

2-Butyne (Dimethylacetylene)

-

-

Dienes:

-

1,2-Butadiene (Allene)

-

1,3-Butadiene

-

-

Cyclic Isomers:

-

1-Methylcyclopropene

-

3-Methylcyclopropene

-

Methylenecyclopropane

-

Bicyclo[1.1.0]butane

Comparative Quantitative Data

A summary of the key physical and spectroscopic properties of the primary C4H6 isomers is presented below for easy comparison.

| Isomer | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Key ¹H NMR Signals (δ ppm) | Key ¹³C NMR Signals (δ ppm) | Key IR Absorptions (cm⁻¹) |

| This compound | CH₃CH₂C≡CH | 8.1 | -125.7 | 0.668 | 1.1 (t), 2.1 (q), 1.9 (t) | 13.1, 20.6, 68.6, 85.1 | 3310 (s, ≡C-H), 2120 (w, C≡C) |

| 2-Butyne | CH₃C≡CCH₃ | 27.0 | -32.2 | 0.691 | 1.7 (s) | 3.5, 74.0 | 2240 (w, C≡C, may be absent) |

| 1,2-Butadiene | CH₂=C=CHCH₃ | 10.8 | -136.2 | 0.659 | 1.6 (d), 4.6 (m), 5.0 (m) | 13.0, 84.7, 94.2, 208.7 | 1950 (m, C=C=C), 1640 (m, C=C) |

| 1,3-Butadiene | CH₂=CHCH=CH₂ | -4.4 | -108.9 | 0.621 | 5.1 (m), 6.2 (m) | 116.8, 137.9 | 1642 (s, C=C), 990, 910 (s, =C-H bend) |

| Cyclobutene | 2.0 | -155 | 0.733 | 2.5 (m), 6.0 (m) | 30.8, 137.2 | 1640 (m, C=C), 3045 (m, =C-H) |

Note: Spectroscopic data are approximate and can vary based on solvent and experimental conditions. 's' denotes strong, 'm' medium, and 'w' weak IR absorption. For NMR, 's' is singlet, 't' is triplet, 'q' is quartet, and 'm' is multiplet.

Isomeric Relationships and Differentiation Workflow

The structural isomers of C4H6 are interrelated through different types of isomerism, including positional, functional group, and ring-chain isomerism.[1] A logical workflow for the differentiation and identification of these isomers is crucial in a research setting.

Caption: Interrelationships between major C4H6 structural isomers.

A general workflow for the separation and identification of a mixture of C4H6 isomers is presented below.

Caption: General workflow for the separation and identification of C4H6 isomers.

Experimental Protocols

Detailed methodologies for the key analytical techniques used to differentiate C4H6 isomers are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like the C4H6 isomers.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable for separating non-polar hydrocarbons.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 35°C, hold for 5 minutes.

-

Ramp: Increase to 150°C at a rate of 10°C/min.

-

Hold at 150°C for 2 minutes.

-

-

Injector: Splitless injection at 250°C.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-150.

-

Sample Preparation: Gaseous samples can be injected directly using a gas-tight syringe. Liquid samples should be diluted in a volatile solvent (e.g., pentane (B18724) or hexane) to approximately 1-10 ppm.

-

Data Analysis: Isomers are identified based on their characteristic retention times and fragmentation patterns in the mass spectrum. The molecular ion peak at m/z 54 will be prominent for all isomers.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in each isomer.

-

Instrumentation: A standard FTIR spectrometer.

-

Sample Preparation:

-

Gas Phase: Gaseous samples can be analyzed using a gas cell with KBr windows.

-

Liquid Phase: A drop of the liquefied gas can be placed between two KBr plates.

-

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Key Differentiating Absorptions:

-

This compound: A strong, sharp peak around 3310 cm⁻¹ due to the ≡C-H stretch and a weak C≡C stretch around 2120 cm⁻¹.[5][6][7]

-

2-Butyne: A weak C≡C stretch around 2240 cm⁻¹ which may be absent due to the symmetry of the molecule. No ≡C-H stretch is observed.[7]

-

Dienes: Strong C=C stretching absorptions in the 1600-1680 cm⁻¹ region.[8] 1,3-Butadiene also shows strong out-of-plane =C-H bending absorptions around 990 and 910 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity of atoms.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃) in a standard NMR tube. For gaseous samples, condensation into a cooled NMR tube containing the solvent is required.

-

¹H NMR Data Acquisition: Standard proton NMR experiment.

-

¹³C NMR Data Acquisition: Proton-decoupled carbon NMR experiment.

-

Key Differentiating Features:

-

This compound: Exhibits three distinct proton signals: a triplet for the methyl group, a quartet for the methylene (B1212753) group, and a triplet for the acetylenic proton. The ¹³C spectrum shows four distinct signals.

-

2-Butyne: Due to its symmetry, it shows only one signal in the ¹H NMR spectrum (a singlet for the two equivalent methyl groups) and two signals in the ¹³C NMR spectrum.[9][10]

-

Dienes and Cyclic Isomers: Show characteristic signals in the olefinic region (typically 4.5-6.5 ppm in ¹H NMR and 100-150 ppm in ¹³C NMR).

-

Synthetic Protocols

The following section outlines common laboratory-scale synthetic methods for key C4H6 isomers.

Synthesis of this compound

This compound can be synthesized via the alkylation of acetylene.

-

Reaction: HC≡CH + NaNH₂ → HC≡CNa + NH₃ HC≡CNa + CH₃CH₂Br → CH₃CH₂C≡CH + NaBr

-

Procedure:

-

Sodium amide (NaNH₂) is prepared in situ in liquid ammonia (B1221849) at -78°C.

-

Acetylene gas is bubbled through the sodium amide suspension to form sodium acetylide.

-

Ethyl bromide is added dropwise to the sodium acetylide suspension.

-

The reaction is allowed to warm to room temperature to evaporate the ammonia.

-

The product is isolated by distillation.

-

Synthesis of 2-Butyne

2-Butyne can be synthesized from 2-butene (B3427860) via bromination and subsequent dehydrobromination.

-

Reaction: CH₃CH=CHCH₃ + Br₂ → CH₃CH(Br)CH(Br)CH₃ CH₃CH(Br)CH(Br)CH₃ + 2 KOH → CH₃C≡CCH₃ + 2 KBr + 2 H₂O

-

Procedure:

-

Bromine is added to 2-butene in an inert solvent (e.g., CCl₄) to yield 2,3-dibromobutane (B42614).

-

The 2,3-dibromobutane is then heated with a strong base, such as alcoholic potassium hydroxide, to effect a double dehydrobromination, yielding 2-butyne.

-

The product is purified by distillation.

-

Synthesis of 1,3-Butadiene

A common laboratory preparation involves the pyrolysis of cyclohexene.[11]

-

Reaction: C₆H₁₀ (cyclohexene) --(heat)--> C₄H₆ + C₂H₄

-

Procedure:

-

Cyclohexene is heated to a high temperature (e.g., 600-800°C) in a tube furnace.

-

The gaseous products are passed through a condenser to remove any unreacted cyclohexene.

-

Butadiene is then collected as a gas or condensed at low temperature.

-

Synthesis of Cyclobutene

Cyclobutene can be synthesized via the dehydration of cyclobutanol.[12]

-

Reaction: C₄H₇OH (cyclobutanol) --(acid, heat)--> C₄H₆ + H₂O

-

Procedure:

-

Cyclobutanol is heated in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid.

-

The cyclobutene product is distilled from the reaction mixture as it is formed.

-

This guide provides a foundational understanding of the structural isomers of this compound and their related C4H6 counterparts. The detailed data and protocols herein are intended to support researchers and scientists in their experimental and developmental endeavors.

References

- 1. 9 selected constitutional isomers of molecular formula C4H6 structural names of isomers carbon chain functional group isomers structural formula skeletal formula of isomers Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 2. youtube.com [youtube.com]

- 3. Butyne Structural Formula & Isomers - Lesson | Study.com [study.com]

- 4. m.youtube.com [m.youtube.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 1,3-Butadiene | C4H6 | CID 7845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Butyne(503-17-3) 1H NMR spectrum [chemicalbook.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Cyclobutene - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of 1-Butyne in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-butyne (ethylacetylene), a terminal alkyne with significant applications in organic synthesis. Understanding the solubility of this compound in different solvents is critical for its use in reaction chemistry, purification processes, and formulation development. This document compiles available quantitative data, outlines experimental protocols for solubility determination, and presents a visual representation of the factors influencing its solubility.

Core Principles of this compound Solubility

This compound (C₄H₆) is a non-polar hydrocarbon. Its solubility characteristics are primarily governed by the principle of "like dissolves like." As a non-polar molecule, it exhibits higher solubility in non-polar organic solvents and limited solubility in polar solvents, particularly water.[1][2] The weak dipole moment of the C-H bond and the polarizability of the triple bond contribute to its interactions with various solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents. Due to the gaseous nature of this compound at standard conditions, its solubility is often expressed in terms of Henry's Law constants or as mass per volume of solvent at a specific temperature and partial pressure.

| Solvent Name | Solvent Type | Temperature (°C) | Solubility | Henry's Law Constant (kH) | Reference |

| Water | Polar Protic | 25 | 2.87 g/L | 7.6x10⁻² M/atm | [3][4] |

| Diethyl Ether | Polar Aprotic | - | Soluble | - | [3] |

| Ethanol | Polar Protic | - | Soluble | - | [3] |

| Acetone | Polar Aprotic | - | Soluble | - | |

| Toluene | Non-polar | - | Soluble | - | [2] |

| Hexane | Non-polar | - | Soluble | - | [2] |

Factors Influencing this compound Solubility

The solubility of this compound is influenced by several factors, including the polarity of the solvent, temperature, and pressure. The interplay of these factors determines the extent to which this compound will dissolve in a given solvent.

Caption: Logical relationship between this compound's properties, solvent characteristics, and the resulting solubility.

Experimental Protocols for Determining Gas Solubility

Accurate determination of the solubility of a gaseous compound like this compound requires precise experimental techniques. The following outlines a general experimental workflow for determining gas solubility in a liquid solvent.

Static Equilibrium Method

This method involves introducing a known amount of gas into a sealed vessel containing a degassed solvent and allowing the system to reach equilibrium.

Methodology:

-

Degassing the Solvent: The solvent is thoroughly degassed to remove any dissolved air, typically by freeze-pump-thaw cycles or by sparging with an inert gas.

-

Introduction of Gas: A known volume of this compound gas is introduced into the sealed vessel containing the degassed solvent. The vessel is maintained at a constant temperature.

-

Equilibration: The mixture is agitated (e.g., by stirring or shaking) for a sufficient period to ensure that equilibrium is reached between the gas and liquid phases.

-

Pressure Measurement: The final equilibrium pressure in the vessel is measured using a calibrated pressure transducer.

-

Calculation of Solubility: The amount of gas dissolved in the solvent can be calculated from the initial and final pressures, the volumes of the gas and liquid phases, and the temperature, using the ideal gas law and accounting for the vapor pressure of the solvent.

Dynamic (Flow) Method

This method involves bubbling the gas through the solvent at a constant rate until the solvent is saturated.

Methodology:

-

Gas Saturation: A stream of this compound gas is bubbled through the solvent in a thermostatted absorption vessel at a controlled flow rate.

-

Equilibrium Confirmation: The concentration of the gas in the outlet stream is monitored until it becomes equal to the inlet concentration, indicating that the solvent is saturated.

-

Analysis of Dissolved Gas: A known volume of the saturated solvent is then analyzed to determine the concentration of dissolved this compound. This can be achieved through various analytical techniques, such as gas chromatography.

The following diagram illustrates a typical experimental workflow for determining gas solubility.

Caption: A generalized experimental workflow for determining the solubility of a gas in a liquid.

Conclusion

This technical guide has summarized the known solubility characteristics of this compound in various solvents, highlighting its preference for non-polar and weakly polar organic media. While quantitative data remains limited for many organic solvents, the provided experimental protocols offer a clear framework for researchers to determine these values. The visualization of factors influencing solubility provides a conceptual understanding of the dissolution process. Further research to quantify the solubility of this compound in a broader range of solvents at various temperatures and pressures would be highly beneficial for its application in diverse chemical processes.

References

An In-depth Technical Guide to the Discovery and Synthesis of Alkyne Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational discoveries and pivotal synthetic methodologies related to alkyne compounds. It details the historical context of their discovery and offers an in-depth exploration of modern synthetic strategies, complete with experimental protocols and quantitative data to support researchers in the field of organic chemistry and drug development.

Chapter 1: The Dawn of Alkyne Chemistry: Discovery and Early Synthesis

The journey into the rich chemistry of alkynes began in the 19th century with the discovery of its simplest member, acetylene (B1199291). This foundational molecule, a colorless gas with the formula C₂H₂, would become a crucial building block in organic synthesis and industry.

The discovery of acetylene is credited to Edmund Davy in 1836, who identified it as a "new carburet of hydrogen".[1][2][3] His discovery was accidental, occurring while he was attempting to produce potassium metal by heating potassium carbonate with carbon at high temperatures.[2][3][4][5] The process yielded a residue, now known as potassium carbide (K₂C₂), which reacted with water to release the new gas.[2][4][5] Davy noted its brilliant flame and suggested its potential for artificial lighting.[4]

The gas was rediscovered in 1860 by French chemist Marcellin Berthelot, who ultimately coined the name "acétylène" (acetylene).[1][2][6] Berthelot synthesized acetylene through various methods, including passing vapors of organic compounds like methanol (B129727) or ethanol (B145695) through a red-hot tube, by creating an electric spark through a mixture of cyanogen (B1215507) and hydrogen gases, and by directly combining pure hydrogen and carbon using a carbon arc.[1][2]

A significant advancement in acetylene production came in 1862 when Friedrich Wöhler discovered that reacting calcium carbide (CaC₂) with water also produced acetylene.[1][2] This method proved to be more economical and became the basis for large-scale industrial production for many years, particularly for use in carbide lamps for mining and early automotive headlights before the widespread availability of electric lighting.[2][6][7]

While acetylene's discovery was rooted in inorganic chemistry, the first naturally occurring alkyne compound, dehydromatricaria ester, was isolated even earlier, in 1826, from species of the Artemisia plant genus.[8] This finding demonstrated that the carbon-carbon triple bond, while highly energetic, was a structural motif accessible to nature.

Chapter 2: Modern Synthetic Methodologies for Alkyne Formation

The synthesis of alkynes has evolved dramatically from the early methods used for acetylene. Modern organic chemistry employs a diverse toolkit of reactions to construct internal and terminal alkynes with high precision and efficiency. These methods can be broadly categorized into elimination reactions, alkylation of acetylides, and transition-metal-catalyzed cross-coupling reactions.

Synthesis via Elimination Reactions

One of the most fundamental strategies for alkyne synthesis is the double dehydrohalogenation of dihaloalkanes. This process involves two successive E2 elimination reactions, requiring a strong base to remove two equivalents of a hydrogen halide.[5][9] The dihalide substrate can be either a vicinal dihalide (halogens on adjacent carbons) or a geminal dihalide (halogens on the same carbon).[10][11]

Vicinal dihalides are typically prepared by the halogenation of alkenes, making this a two-step route from an alkene to an alkyne.[12] Geminal dihalides can be synthesized from ketones.[9] A very strong base, most commonly sodium amide (NaNH₂) in liquid ammonia (B1221849), is required to facilitate the second elimination from the intermediate vinyl halide.[9][11] For terminal alkynes, three equivalents of base are often used, as the initially formed terminal alkyne is deprotonated by the strong base to form an acetylide anion; a final aqueous workup is then required to reprotonate the anion.[5][9]

Table 1: Dehydrohalogenation of Dihalides - Representative Data

| Dihalide Substrate | Base/Solvent | Temperature | Product | Yield (%) | Reference |

| 1,2-Dibromooctane | NaNH₂ / liq. NH₃ | -33 °C | 1-Octyne | ~70-80% | General Chemistry Text |

| 2,2-Dichloropropane | NaNH₂ / liq. NH₃ | -33 °C | Propyne | High | [9] |

| meso-1,2-Dibromo-1,2-diphenylethane | KOH / EtOH | Reflux | Diphenylacetylene | ~95% | [12] |

| 1,1-Dichloro-2,2-dimethylpropane | t-BuOK / DMSO | 70 °C | 3,3-Dimethyl-1-butyne | ~80% | General Chemistry Text |

Alkylation of Terminal Alkynes

The acidity of the proton on a terminal alkyne (pKa ≈ 25) is a key feature that enables a powerful carbon-carbon bond-forming reaction.[13][14] Treatment with a sufficiently strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), deprotonates the alkyne to form a nucleophilic acetylide anion .[14][15][16] This anion can then displace a halide from a primary alkyl halide via an Sₙ2 reaction, effectively extending the carbon chain.[13][15] This method is highly efficient for methyl and primary halides. With secondary and tertiary halides, the competing E2 elimination reaction often becomes the dominant pathway.[13][17]

Table 2: Alkylation of Terminal Alkynes - Representative Data

| Terminal Alkyne | Base | Alkyl Halide | Solvent | Product | Yield (%) | Reference |

| Phenylacetylene | NaNH₂ | CH₃I | liq. NH₃ | 1-Phenyl-1-propyne | ~80% | General Chemistry Text |

| 1-Hexyne | n-BuLi | C₂H₅Br | THF | 3-Octyne | >90% | [13] |

| Acetylene (as dianion) | NaNH₂ | 1-Bromobutane (2 eq.) | liq. NH₃ | 5-Decyne | ~60-70% | General Chemistry Text |

| Propyne | NaNH₂ | CH₃Br | liq. NH₃ | 2-Butyne | High | [15] |

Transition Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and several named reactions are central to the formation of substituted alkynes.

The Sonogashira coupling is a highly versatile reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[18] It is catalyzed by a palladium complex, typically with a copper(I) co-catalyst (e.g., CuI), and requires a base, often an amine like triethylamine (B128534) (Et₃N) or diisopropylamine, which can also serve as the solvent.[18] The reaction generally proceeds under mild conditions, often at room temperature.[18] The reactivity of the halide partner follows the trend I > OTf > Br >> Cl.[18]

Table 3: Sonogashira Coupling - Representative Data

| Aryl/Vinyl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base / Solvent | Temp. | Yield (%) | Reference |

| Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ (1-2) | CuI (2-4) | Et₃N | RT | >95% | General Chemistry Text |

| 4-Iodotoluene (B166478) | Trimethylsilylacetylene (B32187) | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | 100 °C | 95% | [1] |

| Bromobenzene | 1-Hexyne | Pd(PPh₃)₄ (2) | CuI (4) | i-Pr₂NH | 80 °C | ~85% | General Chemistry Text |

| o-Iodoaniline | Phenylacetylene | (PPh₃)₂CuBH₄ (5) | DBU | DBU | 120 °C | >99% | [19] |

The Glaser coupling, first reported in 1869, is the oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes.[20] The reaction is catalyzed by copper(I) salts, such as CuCl or CuI, in the presence of a base (e.g., ammonia) and an oxidant, typically oxygen from the air.[20] A significant improvement is the Hay coupling , which utilizes a soluble complex of CuCl with a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA), leading to faster reaction rates and greater versatility.[20][21]

Table 4: Glaser-Hay Coupling - Representative Data

| Alkyne Substrate | Catalyst System | Solvent | Conditions | Product | Yield (%) | Reference |

| Phenylacetylene | CuCl, TMEDA | Acetone | O₂ (air), RT | 1,4-Diphenyl-1,3-butadiyne | >90% | General Chemistry Text |

| 1-Pentyne (B49018) | CuCl, TMEDA | Acetone | O₂, RT | 5,7-Dodecadiyne (B74635) | High | [22] |

| Propargyl alcohol | Cu(OAc)₂ | Pyridine | 50 °C | 2,4-Hexadiyne-1,6-diol | ~85% | General Chemistry Text |

| pPrF-GFP Protein | CuI, TMEDA | Aqueous Buffer | 4 °C, 4h | Dimerized Protein | High | [23] |

One-Carbon Homologation Methods

For converting aldehydes into terminal alkynes with an additional carbon atom, two primary methods are widely used.

The Corey-Fuchs reaction is a two-step process that transforms an aldehyde into a terminal alkyne.[2][3] In the first step, the aldehyde reacts with carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) to generate a 1,1-dibromoalkene intermediate.[3] In the second step, this intermediate is treated with two equivalents of a strong base, typically n-butyllithium (n-BuLi). This treatment results in a lithium-halogen exchange followed by rearrangement to form a lithium acetylide, which upon aqueous workup yields the terminal alkyne.[2]

The Seyferth-Gilbert homologation provides a one-pot alternative for converting aldehydes or ketones into alkynes.[18] The reaction employs an α-diazophosphonate reagent, such as dimethyl (diazomethyl)phosphonate. A significant improvement is the use of the Ohira-Bestmann reagent , which can be generated in situ and reacts with aldehydes under milder basic conditions (e.g., K₂CO₃ in methanol), making it suitable for base-sensitive substrates.[24][25] The reaction proceeds through a diazoalkene intermediate, which eliminates N₂ gas and undergoes a 1,2-shift to form the alkyne product.[26]

Table 5: Aldehyde to Alkyne Homologation - Representative Data

| Aldehyde Substrate | Method | Reagents | Product | Yield (%) | Reference |

| Benzaldehyde | Corey-Fuchs | 1. CBr₄, PPh₃; 2. n-BuLi, H₂O | Phenylacetylene | ~80-90% | General Chemistry Text |

| Cyclohexanecarboxaldehyde | Corey-Fuchs | 1. CBr₄, PPh₃, Zn; 2. n-BuLi, H₂O | Ethynylcyclohexane | High | |

| 4-Methoxybenzaldehyde | Seyferth-Gilbert (Ohira-Bestmann) | (CH₃O)₂P(O)C(N₂)C(O)CH₃, K₂CO₃, MeOH | 4-Ethynylanisole | ~90% | [24] |

| Various Aldehydes | Seyferth-Gilbert (Ohira-Bestmann) | Bestmann-Ohira reagent, K₂CO₃/MeOH or t-BuOK/THF | Corresponding Terminal Alkynes | 84-95% | [26] |

Chapter 3: Detailed Experimental Protocols

This section provides detailed methodologies for key alkyne synthesis reactions, intended as a practical guide for laboratory execution.

Protocol for Sonogashira Coupling of an Aryl Iodide

This procedure describes the synthesis of 4-(trimethylsilylethynyl)toluene from 4-iodotoluene and trimethylsilylacetylene.[1]

-

Reaction Setup: To a sealable reaction tube equipped with a magnetic stir bar, add 4-iodotoluene (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq.), and copper(I) iodide (CuI, 0.04 eq.).

-

Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N) to the tube to achieve a concentration of approximately 0.1 M. Using a syringe, add trimethylsilylacetylene (1.2 eq.).

-

Inert Atmosphere: Seal the tube and degas the reaction mixture by purging with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir the reaction for 10-12 hours.

-